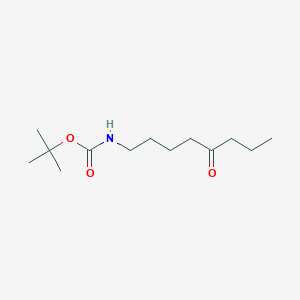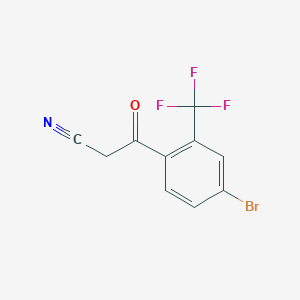
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized compounds.
Reduction Reactions: Amines or other reduced derivatives.
科学研究应用
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances its lipophilicity and membrane permeability, allowing it to effectively reach intracellular targets. The bromine atom and nitrile group contribute to its reactivity and binding affinity with target molecules .
相似化合物的比较
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a nitrile group.
4-Bromo-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Bromo-2-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a nitrile group.
Uniqueness
4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The nitrile group further enhances its versatility in various chemical reactions and applications .
属性
分子式 |
C10H5BrF3NO |
|---|---|
分子量 |
292.05 g/mol |
IUPAC 名称 |
3-[4-bromo-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9(16)3-4-15)8(5-6)10(12,13)14/h1-2,5H,3H2 |
InChI 键 |
DDOVNYCEYLHMMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


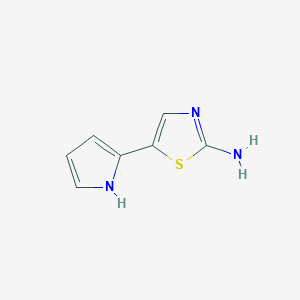
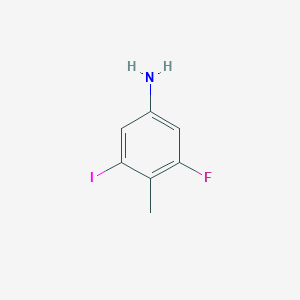
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
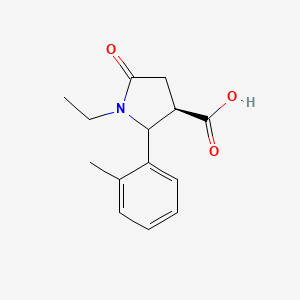
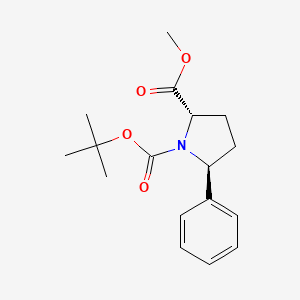
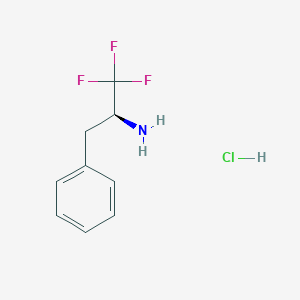

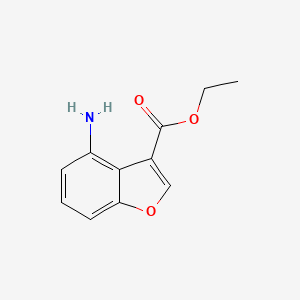

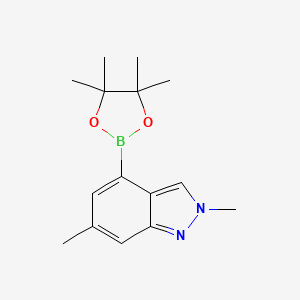
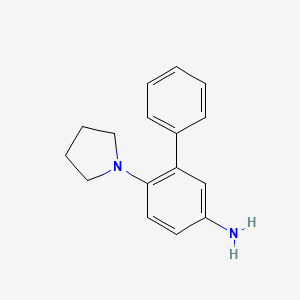
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
